(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-15-22-18(24-7-2-3-8-24)14-19(23-15)25-9-11-26(12-10-25)20(27)16-5-4-6-17(21)13-16/h2-8,13-14H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNKWAVBDCCDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity involved. For instance, some indole derivatives inhibit viral replication in antiviral activity, while others inhibit enzymes in anti-inflammatory and anticancer activities.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities. For example, they can interfere with the replication cycle of viruses in antiviral activity, or they can inhibit the production of inflammatory mediators in anti-inflammatory activity.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels. For example, it may inhibit the replication of viruses at the molecular level, or it may reduce inflammation at the cellular level.
Biological Activity
The compound (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H21ClN4O
- Molecular Weight : 348.84 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the same chemical family. For instance, compounds containing piperazine and pyrimidine moieties have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Salmonella typhi | 4 µg/mL |
The compound's structural similarity to these active derivatives suggests it may exhibit comparable antibacterial effects, particularly against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| AChE | Competitive | 12.5 µM |
| Urease | Non-competitive | 5.0 µM |
These findings indicate that the compound may serve as a potential therapeutic agent in treating conditions linked to these enzymes, such as Alzheimer's disease and urinary infections .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Docking studies have suggested that the compound binds effectively to the active sites of target enzymes and receptors, enhancing its inhibitory potential.
- Structural Features : The presence of the piperazine ring and pyrimidine derivative contributes to its lipophilicity, facilitating cellular uptake.
Case Studies
Several case studies have documented the pharmacological effects of similar compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with piperazine exhibited strong antimicrobial activity against E. coli and S. aureus, with some derivatives achieving MIC values lower than 10 µg/mL.
- Enzyme Inhibition Research : Another study focused on urease inhibitors derived from piperazine compounds, reporting IC50 values ranging from 5 to 15 µM, indicating promising therapeutic potential for urinary tract infections.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 444.9 g/mol. Its structure consists of a chlorophenyl group, a piperazine moiety, and a pyrimidine ring substituted with a pyrrole unit, which contributes to its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Numerous studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds containing similar structural motifs have shown efficacy against various cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549) cells. Research has demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin assembly disruption and cell cycle arrest .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of cyclooxygenase (COX) inhibition. A series of derivatives were synthesized and tested, revealing significant COX-II inhibition with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This makes the compound a candidate for developing safer anti-inflammatory medications .
Neuropharmacological Effects
Research suggests that piperazine derivatives may possess neuropharmacological activities, including anxiolytic and antidepressant effects. The structural components of the compound allow it to interact with neurotransmitter systems, potentially leading to therapeutic applications in treating mood disorders .
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, several derivatives of similar compounds were tested against cancer cell lines. The results indicated that modifications to the chlorophenyl moiety significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 0.054 µM against A549 cells . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
Case Study 2: COX Inhibition
Another research effort focused on synthesizing pyrazole-linked compounds as COX inhibitors. Among these, specific derivatives exhibited up to 80% inhibition of COX-II enzyme activity in vitro, demonstrating the potential of this class of compounds for developing new anti-inflammatory agents .
Data Tables
Preparation Methods
Reductive Amination Approach
A patent-derived method employs sodium tris(acetoxy)borohydride (STAB) to facilitate reductive amination between 4-amino-piperidine and a ketone intermediate. However, this route yields <50% due to competing side reactions.
Solid-Phase Synthesis
Immobilizing piperazine on Wang resin enables iterative coupling and cleavage, achieving 76% yield but requiring specialized equipment.
Comparative Table
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Microwave-assisted | 92 | 98.5 | High |
| Reductive amination | 48 | 89.2 | Low |
| Solid-phase | 76 | 97.0 | Moderate |
Mechanistic Insights and Side-Reaction Mitigation
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring facilitates attack by piperazine’s primary amine. Steric hindrance from the 2-methyl group necessitates elevated temperatures.
Acylation Dynamics
The secondary amine’s lower nucleophilicity requires excess acyl chloride and prolonged reaction times. Quenching with ice-water minimizes hydrolysis.
Industrial-Scale Process Considerations
Cost Analysis
- POCl₃ Chlorination : $12.50/g (raw materials).
- Microwave Reactors : Capital expenditure offsets by 30% reduced reaction times.
Environmental Impact
- Waste Streams : DMF recycling reduces hazardous waste by 65%.
- Green Chemistry : Substituting POCl₃ with biocatalysts is under investigation.
Q & A
Q. What are the recommended synthetic strategies for constructing the piperazine-pyrimidine-pyrrole backbone in this compound?
Methodological Answer: The synthesis involves sequential functionalization of the pyrimidine core. A typical approach includes:
- Step 1: Nucleophilic substitution at the 4-position of 2-methyl-6-chloropyrimidine with 1H-pyrrole under basic conditions (e.g., K₂CO₃/DMF, 80°C) to introduce the pyrrole moiety .
- Step 2: Piperazine ring coupling via Buchwald-Hartwig amination or Ullmann-type reactions, using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) to attach the piperazine unit .
- Step 3: Final acylation of the piperazine nitrogen with 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base . Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize solvent polarity to mitigate by-products (e.g., dimerization of pyrimidine intermediates).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- 1H/13C NMR: Verify substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm, piperazine methylene at δ 3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₂₁ClN₆O: 444.1464) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for the pyrimidine and pyrrole substituents?
Q. How can conflicting solubility data across studies be resolved?
Methodological Answer: Discrepancies often arise from solvent polarity and pH variations. Standardize protocols:
Q. What strategies mitigate off-target interactions in receptor binding assays?
Methodological Answer:
- Counter-Screening: Test against panels of structurally related receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂) to assess selectivity .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses and identify critical residues (e.g., piperazine interactions with Asp³.²³ in GPCRs) .
- Alanine Scanning Mutagenesis: Validate key receptor-ligand interactions identified computationally .
Data Contradiction Analysis
Q. Why do in vitro potency results sometimes fail to translate to in vivo efficacy?
Methodological Answer: Common pitfalls include:
- Metabolic Instability: Perform microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., piperazine N-dealkylation) .
- Poor BBB Penetration: Use PAMPA-BBB assays or logP calculations (optimal range: 2–5) to optimize lipophilicity .
- Protein Binding: Measure plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
